![molecular formula C20H17FN6O2S B2475984 2-((3-(4-氟苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)-N-(4-甲氧基苯基)乙酰胺 CAS No. 863457-78-7](/img/structure/B2475984.png)

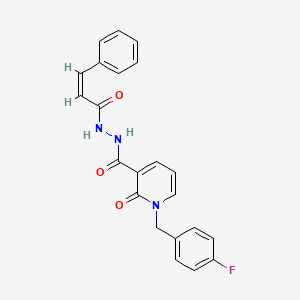

2-((3-(4-氟苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)-N-(4-甲氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H17FN6O2S and its molecular weight is 424.45. The purity is usually 95%.

BenchChem offers high-quality 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

PET成像放射性配体合成

一系列新型的2-苯基吡唑并[1,5-a]嘧啶乙酰胺,包括与指定化合物在结构上相关的衍生物,已被报道为转运蛋白(18 kDa)的选择性配体。这些化合物,例如DPA-714,在其结构中设计有一个氟原子,允许用氟-18标记,用于正电子发射断层扫描(PET)的体内成像。这展示了它们在神经疾病诊断工具开发中的应用(Dollé et al., 2008)。

抗癌作用和毒性降低

涉及N-(6-(2-甲氧基-3-(4-氟苯磺酰胺)吡啶-5-基)-[1,2,4]三唑并[1,5-a]吡啶-2-基)乙酰胺(一种具有结构相似性的化合物)的修饰的研究显示出显着的抗癌作用。通过用烷基脲部分取代乙酰胺基团,合成了一系列衍生物,对各种癌细胞系表现出有效的抗增殖活性,并降低了急性口服毒性。这突出了该化合物在开发具有较低副作用的新型抗癌剂中的作用(Wang et al., 2015)。

对腺苷受体的亲和性

探索1,2,3-三唑并[4,5-d]嘧啶的氨基衍生物对A1和A2A腺苷受体的亲和性说明了另一个应用领域。这些化合物通过引入特定的取代基,对A1受体亚型表现出高亲和性和选择性,表明它们在靶向腺苷受体的药物开发中的潜力(Betti et al., 1999)。

抗炎和镇痛剂的开发

另一项研究合成了源自维斯那金酮和凯林酮的新型苯并二呋喃基、三嗪、恶二氮杂卓和噻唑并嘧啶,表现出显着的抗炎和镇痛活性。这些发现突出了该化合物在创建针对炎症和疼痛的新型治疗剂中的效用(Abu‐Hashem et al., 2020)。

抗菌活性

对吡啶并[2,3-d]嘧啶衍生物的进一步研究测试了其抗惊厥和抗抑郁活性,结果表明一些衍生物表现出显着的效果,与已建立的药物相当。这表明这些化合物在开发针对神经系统疾病的新疗法中的潜力(Zhang et al., 2016)。

作用机制

Target of Action

Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit lysine specific demethylase 1 (lsd1) , a pivotal regulator of lysine methylation . LSD1’s overexpression has been associated with the progression of certain human malignant tumors .

Mode of Action

The compound likely interacts with its target through hydrogen bonding. Docking studies of similar compounds have indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and a specific amino acid residue (such as Met332) could be responsible for the improved activity .

Biochemical Pathways

Inhibition of lsd1 can lead to changes in gene expression, potentially affecting multiple biochemical pathways .

Result of Action

The compound’s action likely results in the inhibition of target protein activity, leading to changes in cellular processes such as proliferation and migration . In the case of LSD1, its inhibition may suppress cancer cell proliferation and migration .

属性

IUPAC Name |

2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN6O2S/c1-29-16-8-6-15(7-9-16)24-17(28)11-30-20-18-19(22-12-23-20)27(26-25-18)10-13-2-4-14(21)5-3-13/h2-9,12H,10-11H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNCBEPTRAEMEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2,2,2-trichloro-1-(furan-2-ylmethylamino)ethyl]furan-2-carboxamide](/img/structure/B2475904.png)

![N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)glycine](/img/structure/B2475911.png)

![1-[(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2475914.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(1,3-dithian-2-yl)indole](/img/structure/B2475922.png)

![N-(4-butylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2475923.png)